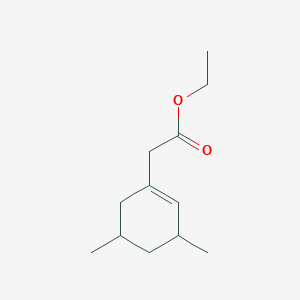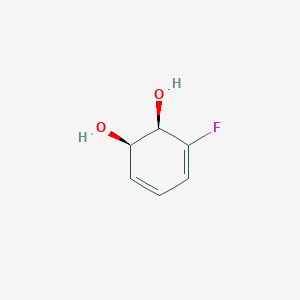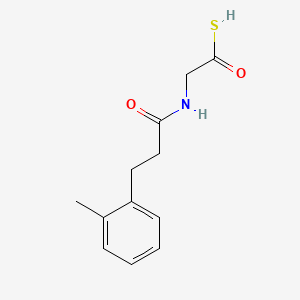
N-(3-Phenylpropionyl)glycine methylthio ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenylpropionyl)glycine methylthio ester is a chemical compound with the molecular formula C12H15NO2S. It is a derivative of glycine, an amino acid, and features a phenylpropionyl group attached to the glycine molecule. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropionyl)glycine methylthio ester typically involves the reaction of 3-phenylpropionic acid with glycine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The methylthio ester group is introduced through a subsequent esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Phenylpropionyl)glycine methylthio ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
N-(3-Phenylpropionyl)glycine methylthio ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of N-(3-Phenylpropionyl)glycine methylthio ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Phenylpropionyl)glycine: Lacks the methylthio ester group but shares a similar core structure.
N-(3-Phenylpropanoyl)glycine: Another derivative with slight structural variations.
2-[3-(2-Methylphenyl)propanoylamino]ethanethioic S-acid: A related compound with a different substitution pattern.
Uniqueness
N-(3-Phenylpropionyl)glycine methylthio ester is unique due to the presence of the methylthio ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and industrial processes .
Propriétés
Numéro CAS |
81811-83-8 |
|---|---|
Formule moléculaire |
C12H15NO2S |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
2-[3-(2-methylphenyl)propanoylamino]ethanethioic S-acid |
InChI |
InChI=1S/C12H15NO2S/c1-9-4-2-3-5-10(9)6-7-11(14)13-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
VBUPPTSZSYEBML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCC(=O)NCC(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


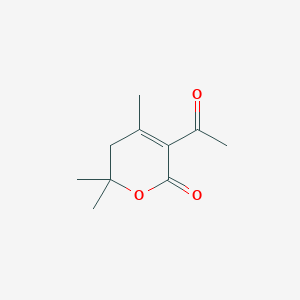
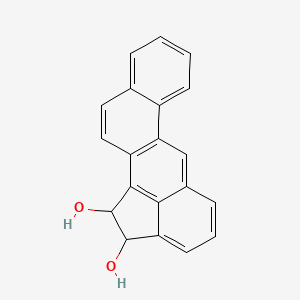
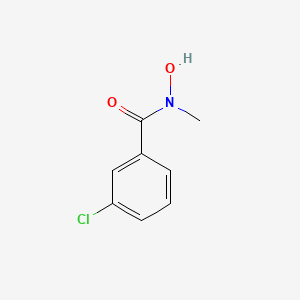
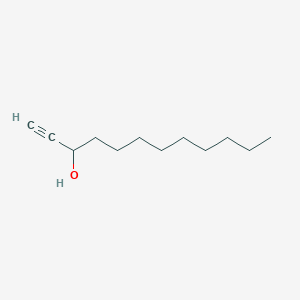
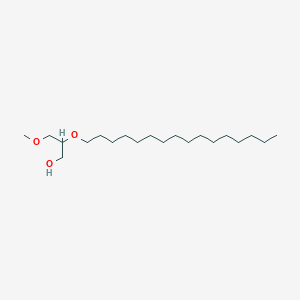
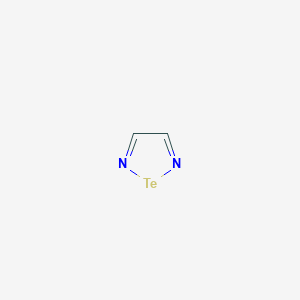

![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)
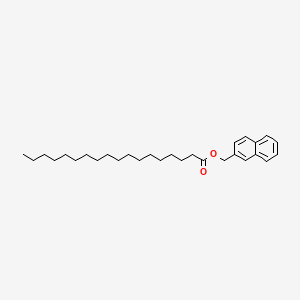
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
